molecular formula C17H13ClN6 B12463884 1-(3-chlorophenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(3-chlorophenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12463884
M. Wt: 336.8 g/mol
InChI Key: WYAVNFYJKJFTNE-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of 3-chlorobenzylamine with pyridine-3-carbaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with 4-amino-1H-pyrazole-3,5-dicarbonitrile under basic conditions to yield the final product .

Industrial Production Methods

the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-(3-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.

    Medicine: Explored for its anticancer properties, showing cytotoxicity against various cancer cell lines.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes, such as kinases. It binds to the active site of the enzyme, blocking its activity and thereby disrupting cellular processes that rely on the enzyme’s function. This mechanism is particularly relevant in its anticancer activity, where it inhibits the proliferation of cancer cells .

Properties

Molecular Formula

C17H13ClN6

Molecular Weight

336.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H13ClN6/c18-13-4-1-5-14(7-13)24-17-15(10-23-24)16(21-11-22-17)20-9-12-3-2-6-19-8-12/h1-8,10-11H,9H2,(H,20,21,22)

InChI Key

WYAVNFYJKJFTNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=NC=NC(=C3C=N2)NCC4=CN=CC=C4

Origin of Product

United States

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